3,4-Dichloro Trazodone-d6 Hydrochloride

説明

BenchChem offers high-quality 3,4-Dichloro Trazodone-d6 Hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4-Dichloro Trazodone-d6 Hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

2-[1,1,2,2,3,3-hexadeuterio-3-[4-(3,4-dichlorophenyl)piperazin-1-yl]propyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21Cl2N5O.ClH/c20-16-6-5-15(14-17(16)21)24-12-10-23(11-13-24)7-3-9-26-19(27)25-8-2-1-4-18(25)22-26;/h1-2,4-6,8,14H,3,7,9-13H2;1H/i3D2,7D2,9D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWUFSJMSILCVNP-PKKCDELTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCN2C(=O)N3C=CC=CC3=N2)C4=CC(=C(C=C4)Cl)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])N1CCN(CC1)C2=CC(=C(C=C2)Cl)Cl)C([2H])([2H])N3C(=O)N4C=CC=CC4=N3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22Cl3N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

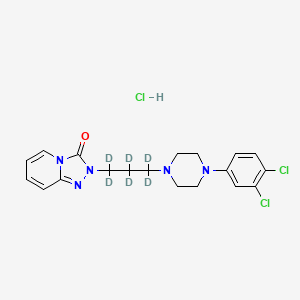

Chemical structure of 3,4-Dichloro Trazodone-d6 Hydrochloride

This technical guide details the structural, synthetic, and analytical parameters of 3,4-Dichloro Trazodone-d6 Hydrochloride , a critical stable isotope-labeled internal standard used in pharmaceutical quality control.[1]

Executive Summary

3,4-Dichloro Trazodone-d6 Hydrochloride (CAS: 1794892-17-3) is a deuterated structural analog of the antidepressant Trazodone.[1][2][3][4][5] It serves as a specific Internal Standard (IS) for the quantification of the 3,4-dichloro impurity—a potential byproduct arising from the use of dichlorinated starting materials during Trazodone API synthesis.[1]

Unlike generic internal standards, this compound matches the exact ionization and chromatographic behavior of the target impurity while providing mass-spectral differentiation (+6 Da) due to the hexadeuterated propyl linker.[1]

Chemical Identity & Structural Architecture

The defining feature of this molecule is the d6-labeled propyl chain connecting the triazolopyridine core to the piperazine moiety.[1] This specific labeling position (

Technical Specifications

| Parameter | Detail |

| Chemical Name | 2-{3-propyl}-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one hydrochloride |

| CAS Number | 1794892-17-3 |

| Molecular Formula | |

| Molecular Weight | 448.81 g/mol |

| Isotopic Purity | |

| Salt Form | Monohydrochloride (HCl) |

| Solubility | Soluble in DMSO, Methanol; slightly soluble in Water |

Structural Visualization

The diagram below illustrates the molecular connectivity, highlighting the hexadeuterated linker (in red) and the 3,4-dichloro substitution pattern.[1]

Figure 1: Structural segmentation of 3,4-Dichloro Trazodone-d6 HCl. The central propyl chain contains 6 deuterium atoms.[1]

Synthetic Pathway & Retro-Analysis

The synthesis of 3,4-Dichloro Trazodone-d6 requires a convergent approach. The critical step is the introduction of the deuterium label via the alkyl linker to avoid scrambling.[1]

Retro-Synthetic Logic

-

Disconnection A: The N-alkyl bond between the piperazine and the propyl chain.[1]

-

Disconnection B: The N-alkyl bond between the triazolopyridine and the propyl chain.[1]

-

Label Source: The deuterium is sourced from 1-bromo-3-chloropropane-d6 (or 1,3-dibromopropane-d6).[1]

Step-by-Step Synthesis Protocol

Step 1: Preparation of the Deuterated Electrophile

-

Reactants: [1,2,4]triazolo[4,3-a]pyridin-3(2H)-one + 1-bromo-3-chloropropane-d6.[1]

-

Conditions:

, Acetonitrile (ACN), reflux, 12h. -

Mechanism:

substitution at the triazole nitrogen.[1] -

Intermediate: 2-(3-chloropropyl-d6)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one.[1]

Step 2: Coupling with Dichlorophenyl Piperazine

-

Reactants: Intermediate from Step 1 + 1-(3,4-dichlorophenyl)piperazine.[1]

-

Conditions: NaI (catalyst),

(base), Toluene/DMF, -

Mechanism: Finkelstein-assisted

displacement of the chloride by the secondary amine of the piperazine.[1]

Step 3: Salt Formation

-

Process: Dissolution in anhydrous ethanol followed by addition of HCl in diethyl ether.

-

Outcome: Precipitation of the hydrochloride salt (hygroscopic solid).[1]

Figure 2: Convergent synthesis route ensuring regiospecific deuterium incorporation.

Analytical Application: Impurity Profiling

In drug development, this compound is strictly used as an Internal Standard (IS) for LC-MS/MS assays.[1] It corrects for matrix effects, extraction efficiency, and ionization variability when quantifying the 3,4-dichloro impurity in Trazodone samples.

Why "3,4-Dichloro"?

Standard Trazodone contains a 3-chlorophenyl ring.[1]

-

Origin of Impurity: If the starting material 1-(3-chlorophenyl)piperazine is contaminated with 1-(3,4-dichlorophenyl)piperazine (a common byproduct of aniline chlorination), the final drug substance will contain "3,4-Dichloro Trazodone."[1]

-

Regulatory Impact: Chlorinated impurities must be controlled under ICH Q3A/Q3B guidelines.[1]

LC-MS/MS Methodology

1. Sample Preparation:

-

Dissolve Trazodone API (1 mg/mL) in Methanol.

-

Spike with 3,4-Dichloro Trazodone-d6 IS (final conc. 50 ng/mL).[1]

-

Centrifuge and inject.[1]

2. Chromatographic Conditions:

-

Column: C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 100 mm, 3.5 µm).[1]

-

Mobile Phase A: 0.1% Formic Acid in Water.[1]

-

Mobile Phase B: Acetonitrile.[1]

-

Gradient: 5% B to 95% B over 8 minutes.

3. Mass Spectrometry (MRM Mode):

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

|---|

| 3,4-Dichloro Trazodone (Analyte) | 406.1

Note: The mass shift is +6 Da due to the d6-propyl chain.[1] Ensure the transition selected retains the deuterated fragment.[1]

Figure 3: LC-MS/MS workflow for impurity quantification using the d6-IS.

Handling and Stability

-

Storage: Store at -20°C in a desiccator. The hydrochloride salt is hygroscopic; exposure to moisture can alter weighing accuracy.[1]

-

Solution Stability: Stock solutions in Methanol are stable for 1 month at 4°C.

-

Safety: Treat as a potent CNS active agent. Use full PPE (gloves, mask) to prevent inhalation of the powder.[1]

References

-

PubChem. (2025).[1][2][6] 3,4-Dichloro Trazodone Hydrochloride.[1][2][3][4][5][7] National Library of Medicine.[1] Available at: [Link][1]

-

Pharmaffiliates. (n.d.). Reference Standards: 3,4-Dichloro Trazodone-d6 Hydrochloride.[1][2][3][4][5] Available at: [Link][1]

-

ICH Guidelines. (2006).[1] Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation.[1] Available at: [Link]

Sources

- 1. xcessbio.com [xcessbio.com]

- 2. 3,4-Dichloro Trazodone Hydrochloride | C19H22Cl3N5O | CID 71315996 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. 3,4-Dichloro Trazodone-d6 hydrochloride - CAS:1794892-17-3 - KKL Med Inc. [m.kklmed.com]

- 6. Trazodone-d6 hydrochloride | C19H23Cl2N5O | CID 45040566 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. veeprho.com [veeprho.com]

Molecular weight and properties of 3,4-Dichloro Trazodone-d6 HCl

The following technical guide details the physicochemical properties, synthesis logic, and bioanalytical applications of 3,4-Dichloro Trazodone-d6 Hydrochloride .

Physicochemical Profiling and Bioanalytical Applications

Executive Summary

3,4-Dichloro Trazodone-d6 Hydrochloride is a stable, isotopically labeled internal standard (IS) designed for the precise quantification of the "3,4-dichloro" process impurity in Trazodone drug substances and formulated products. As a structural analog of Trazodone where the 3-chlorophenyl moiety is replaced by a 3,4-dichlorophenyl group, this compound serves as a critical tool for impurity profiling in compliance with ICH Q3A/B guidelines. The deuterium labeling (d6) on the propyl linker ensures co-elution with the target analyte while providing mass spectral differentiation, effectively compensating for matrix effects during LC-MS/MS analysis.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

The compound is the hydrochloride salt of the hexadeuterated analog of 3,4-dichloro trazodone. The deuterium atoms are located on the propyl chain connecting the piperazine and triazolopyridinone rings.

| Property | Specification |

| Chemical Name | 2-{3-propyl}-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one hydrochloride |

| CAS Number | 1794892-17-3 |

| Molecular Formula | C₁₉H₁₆D₆Cl₃N₅O (HCl salt) |

| Molecular Weight | 448.81 g/mol |

| Exact Mass (Free Base) | ~412.18 Da ([M+H]⁺ ~413.[1][2]19) |

| Appearance | White to off-white solid |

| Solubility | Soluble in Methanol, DMSO, Water (slightly) |

| pKa (Calculated) | ~6.14 (Piperazine nitrogen), similar to Trazodone |

| Melting Point | >215°C (Decomposition) |

Structural Analysis

The molecule consists of three distinct pharmacophores:

-

1,2,4-Triazolo[4,3-a]pyridin-3-one: The "head" group, identical to Trazodone.[1][3][2][4][5]

-

Propyl Linker (d6-labeled): The fully deuterated aliphatic chain (-CD₂CD₂CD₂-). This placement is strategic, ensuring the label is chemically stable and not subject to back-exchange in protic solvents.

-

3,4-Dichlorophenylpiperazine: The "tail" group, distinguishing it from Trazodone (which possesses a 3-chlorophenyl tail).

Synthesis & Isotopic Integration

The synthesis of 3,4-Dichloro Trazodone-d6 HCl typically follows a convergent pathway involving the alkylation of the piperazine derivative with a deuterated linker.

Synthetic Logic

-

Precursor A: 1-(3,4-Dichlorophenyl)piperazine. This is the source of the impurity structure.

-

Linker: 1-Bromo-3-chloropropane-d6 (or 1,3-dibromopropane-d6).

-

Precursor B: [1,2,4]Triazolo[4,3-a]pyridin-3(2H)-one.[1][3][6][7]

The reaction sequence ensures high isotopic purity (>99% atom D) by using a pre-labeled linker rather than H/D exchange methods.

Figure 1: Convergent synthesis pathway for 3,4-Dichloro Trazodone-d6 HCl, highlighting the introduction of the deuterium label via the propyl linker.

Bioanalytical Applications (LC-MS/MS)

This reference standard is primarily used in Multiple Reaction Monitoring (MRM) workflows to quantify the 3,4-dichloro impurity (often termed "Trazodone Impurity J" or similar in internal monographs) in the presence of high concentrations of Trazodone API.

Method Development Parameters

-

Technique: LC-ESI-MS/MS (Positive Mode)

-

Column: C18 Reverse Phase (e.g., Acquity UPLC BEH C18, 1.7 µm).

-

Mobile Phase: Gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B).

-

Retention Time: The d6-analog will co-elute (or elute slightly earlier due to the deuterium isotope effect) with the non-deuterated 3,4-dichloro impurity, ensuring identical matrix suppression/enhancement profiles.

Mass Transitions

The fragmentation pattern is dominated by the cleavage of the propyl-piperazine bond.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Origin of Fragment |

| 3,4-Dichloro Trazodone (Target) | 406.1 | 230.0 | 1-(3,4-Dichlorophenyl)piperazine cation |

| 3,4-Dichloro Trazodone-d6 (IS) | 412.2 | 230.0 | 1-(3,4-Dichlorophenyl)piperazine cation |

Note: While the product ion (m/z 230) is identical for both the target and the IS (since the label is on the lost propyl chain), the mass resolution of the first quadrupole (Q1) separates the Precursors (406 vs 412). This "Cross-Talk" is negligible if Q1 resolution is sufficient.

Figure 2: Proposed fragmentation pathway in ESI-MS/MS. The deuterium label resides on the propyl chain, which is lost as a neutral fragment, resulting in a common product ion (m/z 230) but a distinct precursor.

Handling & Stability

-

Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). The HCl salt is hygroscopic; allow to equilibrate to room temperature before opening.

-

Solution Stability: Stock solutions in Methanol (1 mg/mL) are stable for 1 month at -20°C. Avoid acidic aqueous solutions for prolonged periods to prevent potential degradation of the ether/amine linkages, although the propyl chain is robust.

-

Safety: Classified as Acute Tox. 4 (Oral) .[1] Handle with PPE (gloves, lab coat) in a fume hood.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 45040566, Trazodone-d6 hydrochloride. Retrieved from [Link]

Sources

- 1. Trazodone-d6 hydrochloride | C19H23Cl2N5O | CID 45040566 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3,4-Dichloro Trazodone Hydrochloride | C19H22Cl3N5O | CID 71315996 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. Trazodone D6 Hydrochloride - Daicel Pharma Standards [daicelpharmastandards.com]

- 5. Trazodone [webbook.nist.gov]

- 6. store.usp.org [store.usp.org]

- 7. pharmaffiliates.com [pharmaffiliates.com]

Introduction: The Significance of Isotopically Labeled Impurity Standards

An In-Depth Technical Guide to 3,4-Dichloro Trazodone-d6 Hydrochloride A Senior Application Scientist's Reference for Researchers and Drug Development Professionals

In the landscape of pharmaceutical development and analysis, the precise identification and quantification of impurities are paramount to ensuring drug safety and efficacy. 3,4-Dichloro Trazodone-d6 Hydrochloride is a stable, isotopically labeled form of a known dichlorinated analogue and impurity of the antidepressant Trazodone.[1] The incorporation of six deuterium atoms (d6) onto the propyl chain of the molecule renders it an invaluable tool for advanced analytical applications, particularly in mass spectrometry-based methods.

The rationale for utilizing deuterated standards lies in the kinetic isotope effect. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a slower rate of metabolic breakdown at the site of deuteration.[2] While this can be leveraged to improve a drug's pharmacokinetic profile, its most common application in this context is as an internal standard for quantitative analysis.[3] Its chemical properties are nearly identical to the non-labeled analyte, ensuring similar behavior during sample extraction and chromatographic separation. However, its increased mass allows it to be distinctly identified by a mass spectrometer, providing a highly accurate reference point for quantification. This guide provides a comprehensive overview of 3,4-Dichloro Trazodone-d6 Hydrochloride, its core identifiers, applications, and a detailed protocol for its use.

PART 1: Core Identifiers and Physicochemical Properties

Accurate identification is the foundation of all scientific work. The following tables summarize the essential chemical identifiers and reported properties for 3,4-Dichloro Trazodone-d6 Hydrochloride.

| Identifier | Value | Source |

| CAS Number | 1794892-17-3 | [1][4] |

| Molecular Formula | C₁₉H₁₆D₆Cl₃N₅O | [1] |

| Molecular Weight | 448.81 g/mol | [4][5] |

| IUPAC Name | 2-{3-propyl}-2H,3H-[1][4][6]triazolo[4,3-a]pyridin-3-one hydrochloride | [4] |

| InChI | InChI=1S/C19H21Cl2N5O.ClH/c20-16-6-5-15(14-17(16)21)24-12-10-23(11-13-24)7-3-9-26-19(27)25-8-2-1-4-18(25)22-26;/h1-2,4-6,8,14H,3,7,9-13H2;1H/i3D2,7D2,9D2; | [4] |

| InChIKey | GWUFSJMSILCVNP-PKKCDELTSA-N | [4] |

| SMILES | Cl.[2H]C([2H])(N1CCN(CC1)C1=CC(Cl)=C(Cl)C=C1)C([2H])([2H])C([2H])([2H])N1N=C2C=CC=CN2C1=O | [4] |

| Physicochemical Property | Value/Description | Source |

| Appearance | Solid Powder | [4] |

| Purity | ≥98% (or as per Certificate of Analysis) | [4] |

| Storage Condition | Dry, dark, and at -20°C for long-term stability (≥1 year) | [4] |

PART 2: Core Applications in Pharmaceutical Analysis

The primary role of 3,4-Dichloro Trazodone-d6 Hydrochloride is as a labeled internal standard for the quantification of its non-deuterated counterpart, the 3,4-Dichloro Trazodone impurity. This is critical in several stages of drug development and quality control.

-

Impurity Profiling: During the synthesis of the active pharmaceutical ingredient (API) Trazodone, various related substances and impurities can form.[7] Regulatory bodies require strict monitoring and control of these impurities. This labeled standard allows for the development of validated analytical methods to accurately quantify the 3,4-dichloro impurity in Trazodone drug substance and product.

-

Pharmacokinetic (PK) Studies: If the 3,4-dichloro analogue were identified as a metabolite of Trazodone, this labeled standard would be essential for tracking its formation, distribution, and elimination in biological matrices (e.g., plasma, urine).

-

Metabolic Stability Assays: Deuterated compounds are used to investigate metabolic pathways.[2][8] By comparing the metabolism of the deuterated and non-deuterated compounds in systems like liver microsomes, researchers can identify sites of metabolic breakdown.[2]

The logical relationship between the parent drug, its impurity, and the labeled standard is crucial for understanding its application.

Caption: Workflow for quantification using an internal standard.

Step-by-Step Procedure:

-

Preparation of Stock Solutions (in amber vials to prevent photodegradation):

-

Analyte Stock (1 mg/mL): Accurately weigh ~10 mg of 3,4-Dichloro Trazodone HCl reference standard and dissolve in 10 mL of methanol.

-

Internal Standard Stock (1 mg/mL): Accurately weigh ~10 mg of 3,4-Dichloro Trazodone-d6 HCl and dissolve in 10 mL of methanol.

-

Internal Standard Working Solution (100 ng/mL): Perform a serial dilution of the IS Stock solution in 50:50 methanol:water. This working solution will be used to spike all samples. Rationale: The concentration of the IS should be high enough for a robust signal but comparable to the expected analyte concentrations.

-

-

Preparation of Calibration Standards:

-

Perform a serial dilution of the Analyte Stock solution to prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL) in the chosen sample matrix or a surrogate.

-

To 100 µL of each calibration standard, add a fixed volume (e.g., 10 µL) of the Internal Standard Working Solution (100 ng/mL).

-

-

Preparation of Test Samples:

-

Accurately weigh the sample (e.g., Trazodone API) and dissolve it in a suitable solvent to achieve an expected concentration within the calibration range.

-

To 100 µL of the dissolved sample, add the same fixed volume (10 µL) of the Internal Standard Working Solution.

-

-

LC-MS/MS System and Conditions (Example):

-

LC System: UPLC/HPLC system.

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm). Rationale: C18 provides good retention for moderately polar compounds like Trazodone and its analogues.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to initial conditions.

-

MS System: Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source in positive mode.

-

MRM Transitions:

-

3,4-Dichloro Trazodone: Determine the precursor ion [M+H]⁺ and a stable product ion. (e.g., m/z 406.1 -> 176.1)

-

3,4-Dichloro Trazodone-d6 (IS): Determine the precursor ion [M+H]⁺ and a stable product ion. (e.g., m/z 412.1 -> 182.1)

-

Rationale: The 6 Dalton mass shift between the analyte and IS prevents isobaric interference while ensuring they have nearly identical fragmentation patterns and chromatographic retention times.

-

-

-

Data Analysis and Quantification:

-

Integrate the peak areas for both the analyte and the internal standard for all injections.

-

Calculate the Response Ratio for each calibrator: (Peak Area of Analyte) / (Peak Area of IS).

-

Construct a calibration curve by plotting the Response Ratio vs. the nominal concentration of the calibrators. Apply a linear regression with 1/x² weighting.

-

Calculate the Response Ratio for the unknown samples.

-

Determine the concentration of 3,4-Dichloro Trazodone in the samples by interpolating their Response Ratios from the calibration curve.

-

Conclusion

3,4-Dichloro Trazodone-d6 Hydrochloride is more than just a chemical compound; it is an enabling tool for achieving the highest standards of analytical precision and accuracy in the pharmaceutical industry. Its role as a stable isotope-labeled internal standard is fundamental to creating robust, validatable methods for impurity quantification. Understanding the principles behind its use and the practical steps for its implementation, as outlined in this guide, empowers researchers and drug development professionals to ensure the quality, safety, and integrity of pharmaceutical products.

References

-

3, 4-Dichloro Trazodone-d6 hydrochloride - Xcess Biosciences.

-

1794892-17-3| Chemical Name : 3,4-Dichloro Trazodone-d6 Hydrochloride | Pharmaffiliates.

-

3,4-Dichloro Trazodone Hydrochloride | C19H22Cl3N5O | CID 71315996 - PubChem.

-

3,4-DICHLORO TRAZODONE MONOHYDROCHLORIDE - gsrs.

-

Trazodone-impurities | Pharmaffiliates.

-

Trazodone-d6 hydrochloride | C19H23Cl2N5O | CID 45040566 - PubChem.

-

A process for the preparation of Trazodone and its hydrochloride - Technical Disclosure Commons.

-

3,4-Dichloro Trazodone (HCl Salt) | CAS 1263278-79-0 - Veeprho.

-

Trazodone (hydrochloride) (CAS Number: 25332-39-2) | Cayman Chemical.

-

Trazodone | C19H22ClN5O | CID 5533 - PubChem.

-

Chemical structure of trazodone (2-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}t[1][4][6]riazolo[4,3-a]pyridin-3(2H)-one). - ResearchGate.

-

Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs - Juniper Publishers.

-

US20210032243A1 - Continuous process for the preparation of trazodone - Google Patents.

-

Applications of Deuterium-Labelled Compounds in Total Synthesis and Drug Development - University of California, Santa Barbara.

-

Clinical Application and Synthesis Methods of Deuterated Drugs - PubMed.

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. juniperpublishers.com [juniperpublishers.com]

- 3. labs.chem.ucsb.edu [labs.chem.ucsb.edu]

- 4. xcessbio.com [xcessbio.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. veeprho.com [veeprho.com]

- 8. Clinical Application and Synthesis Methods of Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Application of Deuterated Standards in Trazodone Impurity Profiling

Foreword: The Imperative of Precision in Pharmaceutical Safety

In the landscape of pharmaceutical development and manufacturing, the control of impurities is not merely a quality control metric; it is a fundamental pillar of patient safety.[1] Impurities, which can originate from synthetic pathways, degradation of the active pharmaceutical ingredient (API), or formulation processes, present a significant challenge to ensuring the safety, efficacy, and stability of drug products.[1][2] Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established stringent guidelines, such as the ICH Q3A/B and M7 guidelines, to limit and characterize these impurities.[1][3][4][5][6] For a widely prescribed antidepressant like Trazodone, a comprehensive understanding and precise quantification of its impurity profile are non-negotiable.

This guide provides an in-depth exploration of the gold-standard methodology for this critical task: the use of deuterated internal standards in conjunction with Liquid Chromatography-Mass Spectrometry (LC-MS). We will move beyond procedural lists to explain the causality behind experimental choices, grounding our discussion in the principles of isotope dilution mass spectrometry (IDMS) and field-proven analytical strategies.

Section 1: The Principle of Isotope Dilution and the Superiority of Deuterated Standards

Quantitative analysis by LC-MS is susceptible to several sources of variability, including matrix effects, ion suppression or enhancement, and analyte loss during sample preparation.[7][8] An internal standard (IS) is introduced to the sample to correct for this variability.[9] While structurally similar analogs can be used, the ideal IS is a stable isotope-labeled (SIL) version of the analyte itself.[8][10]

A deuterated internal standard is a version of the target analyte where one or more hydrogen atoms (¹H) have been replaced by their stable, non-radioactive heavy isotope, deuterium (²H or D).[11][12] This subtle change in mass does not significantly alter the compound's chemical properties.[13]

The Core Advantages:

-

Identical Physicochemical Behavior : The deuterated standard co-elutes with the native analyte during chromatography and experiences identical behavior during sample extraction and ionization.[7][14][15] This ensures that any experimental variation affecting the analyte also affects the internal standard proportionally.[7][8]

-

Correction for Matrix Effects : In complex biological or formulation matrices, endogenous components can suppress or enhance the analyte's signal in the mass spectrometer. Because the deuterated standard is present in the same microenvironment, it experiences the same effect, allowing for accurate normalization of the signal.[8][15]

-

Enhanced Accuracy and Precision : By calculating the ratio of the analyte's response to the deuterated standard's response, the method achieves superior accuracy and reproducibility, which is essential for validating methods to regulatory standards.[11][16]

A key consideration in designing a deuterated standard is the stability of the deuterium label. The labels must be placed on non-exchangeable positions within the molecule to prevent their loss during sample processing.[12][13] Furthermore, a mass difference of at least three mass units is generally required to prevent spectral overlap from the natural isotopic abundance of the unlabeled analyte.[12]

Caption: The principle of Isotope Dilution Mass Spectrometry (IDMS).

Section 2: Understanding Trazodone and Its Impurity Landscape

Trazodone, a serotonin antagonist and reuptake inhibitor (SARI), undergoes extensive hepatic metabolism.[2] Its impurity profile can be complex, comprising compounds from its synthesis, degradation products, and metabolites.

Metabolic Pathway: The primary metabolic pathway for Trazodone involves the cytochrome P450 enzyme CYP3A4, which transforms Trazodone into its major active metabolite, m-chlorophenylpiperazine (mCPP).[17][18][19] The mCPP metabolite itself can be further metabolized.[18] Understanding this pathway is crucial, as metabolites can be a source of impurities in the final drug product if they are also formed through synthetic or degradation routes.

Caption: Primary metabolic pathway of Trazodone.

Common Trazodone Impurities: A robust impurity profiling method must be able to separate and quantify Trazodone from its known related compounds. These can include starting materials, intermediates from synthesis, and products from degradation under stress conditions (e.g., acid/base hydrolysis, oxidation, photolysis).[2][20]

| Impurity Name/Type | Potential Origin | Regulatory Consideration |

| 1-(3-chlorophenyl)piperazine | Starting Material | Must be controlled as a process-related impurity.[2] |

| 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine HCl | Process Intermediate | Potential genotoxic impurity (PGI) requiring sensitive detection.[21] |

| Trazodone N-Oxides | Degradation/Metabolism | Must be monitored in stability studies.[20][22] |

| Dimer Degradation Products | Photolytic Degradation | Identified in forced degradation studies.[20] |

| Trazodone EP Impurity E (4-Ethyl Trazodone) | Process-Related | Specified impurity in the European Pharmacopoeia.[23] |

Section 3: Experimental Design & Protocols

Synthesis of a Deuterated Trazodone Standard (e.g., Trazodone-d6)

The synthesis of a high-purity deuterated standard is the foundational step. A common strategy involves incorporating deuterium atoms into one of the stable alkyl chains of the molecule. Trazodone-d6, with deuterium on the propyl chain, is a commercially available and widely used standard.[24][25] While specific synthesis routes are proprietary, a representative approach based on published methods is outlined below.[26]

Objective: To synthesize Trazodone-d6 with high chemical (>99%) and isotopic (≥98%) purity.[14]

Representative Protocol:

-

Preparation of Deuterated Intermediate: Start with a deuterated version of the 3-carbon linker, such as 1-bromo-3-chloropropane-d6. This precursor is often synthesized via methods that utilize deuterated solvents or reagents.

-

Coupling Reaction: React 1-(3-chlorophenyl)piperazine hydrochloride with the deuterated linker (1-bromo-3-chloropropane-d6) under basic conditions to form the deuterated intermediate, 1-(3-chloropropyl-d6)-4-(3-chlorophenyl)piperazine.

-

Final Condensation: Condense the deuterated intermediate with[7][14][16]triazolo[4,3-a]pyridin-3(2H)-one. This reaction can be optimized using microwave-assisted synthesis to reduce reaction times and improve yields.[26]

-

Purification & Characterization: Purify the final Trazodone-d6 product using column chromatography. The structure, chemical purity, and isotopic enrichment must be rigorously confirmed using NMR (¹H and ²H), high-resolution mass spectrometry (HRMS), and HPLC.

LC-MS/MS Method for Impurity Quantification

The analytical method must be sensitive and specific enough to quantify impurities at levels required by regulatory guidelines (e.g., reporting thresholds of 0.1% or lower for genotoxic impurities).[4][21]

Objective: Develop and validate a stability-indicating LC-MS/MS method capable of separating Trazodone, Trazodone-d6, and all known impurities.

Step-by-Step Protocol:

-

Standard and Sample Preparation:

-

Prepare a stock solution of Trazodone-d6 IS in a suitable solvent (e.g., methanol) at a concentration of 1 µg/mL.

-

Accurately weigh the Trazodone drug substance or dissolve the drug product and dilute to a final concentration (e.g., 1 mg/mL).

-

Spike a fixed volume of the IS stock solution into each sample, standard, and quality control (QC) sample to achieve a final concentration of ~50 ng/mL. This ensures the IS is present from the earliest stage.[15]

-

-

Chromatographic Separation:

-

Column: Use a high-resolution C18 column (e.g., 100 x 2.1 mm, 1.7 µm) to achieve sharp peaks and good separation.[20]

-

Mobile Phase: Employ a gradient elution for optimal separation of compounds with different polarities.

-

Flow Rate: A typical flow rate for a UHPLC system would be 0.2-0.4 mL/min.

-

Injection Volume: 5-10 µL.[28]

-

-

Mass Spectrometric Detection:

-

Ionization: Use positive electrospray ionization (ESI+), which is effective for nitrogen-containing compounds like Trazodone.

-

Detection Mode: Operate the triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode for maximum sensitivity and selectivity.[21]

-

MRM Transitions: Optimize at least two transitions for each analyte (one for quantification, one for confirmation).

-

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Purpose |

| Trazodone | 372.2 | 176.0 | Quantification[29] |

| Trazodone-d6 | 378.2 | 182.0 | Internal Std. |

| Impurity A | [Specific m/z] | [Specific m/z] | Quantification |

| Impurity B | [Specific m/z] | [Specific m/z] | Quantification |

Analytical Method Validation

The developed method must be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose.[30][31][32]

Caption: Key parameters for analytical method validation.

Validation Protocol Summary:

-

Specificity: Analyze blank matrix, spiked samples, and forced degradation samples to demonstrate that the method can unequivocally assess the analytes in the presence of other components.[33]

-

Linearity: Prepare a calibration curve with at least five concentration levels for each impurity. The correlation coefficient (r²) should be ≥ 0.99.

-

Accuracy: Analyze samples spiked with known amounts of impurities at three concentration levels (e.g., 80%, 100%, and 120% of the specification limit).[34]

-

Precision: Assess repeatability (intra-day) and intermediate precision (inter-day, different analysts/equipment) by analyzing replicate samples. The relative standard deviation (%RSD) should meet predefined acceptance criteria.[33]

-

Limit of Quantitation (LOQ) & Detection (LOD): Determine the lowest concentration of each impurity that can be reliably quantified and detected, respectively. This is critical for genotoxic impurities with very low limits.[28]

Conclusion: The Gold Standard in Practice

The use of deuterated internal standards for the impurity profiling of Trazodone represents the pinnacle of current analytical practice. This approach, grounded in the robust principle of isotope dilution, provides the necessary accuracy, precision, and reliability to meet stringent global regulatory expectations.[11][35] By compensating for inevitable experimental variability, deuterated standards ensure that the data generated is a true reflection of a product's quality and safety. For researchers and drug development professionals, mastering this technique is not just an analytical exercise; it is a commitment to the integrity of the medicines we provide to patients.

References

- Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30). Benchchem.

- A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. World Journal of Pharmaceutical Research.

- Isotope-labeled Pharmaceutical Standards. Chempur.

- A Technical Guide to Deuterated Internal Standards in Quantitative Mass Spectrometry. (2025). BenchChem.

- Wieling, J., et al. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? SciSpace.

- Deuterated Standards for LC-MS Analysis. (2025, November 8). ResolveMass Laboratories Inc.

- Tobin, J. (2022, January 11). Designing Stable Isotope Labeled Internal Standards. Acanthus Research.

- The use of stable isotope labelling for the analytical chemistry of drugs. (2011, December 15). PubMed.

- Guidance for the validation of pharmaceutical quality control analytical methods. Therapeutic Goods Administration.

- Validation of Impurity Methods, Part II. (2014, August 22). LCGC.

- Trazodone EP Impurities & USP Related Compounds. SynThink.

- Application of the UHPLC method for separation and characterization of major photolytic degradation products of trazodone by LC-MS and NMR. New Journal of Chemistry (RSC Publishing).

- Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025, January 27). Profound.

- Al-Shehri, M. M., et al. (n.d.). Trace level quantification of 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine HCl genotoxic impurity in trazodone using LC–MS/MS. Arabian Journal of Chemistry.

- A Technical Guide to Stable Isotope-Labeled Standards in Research and Development. (2025). BenchChem.

- Characterization of trazodone metabolic pathways and species-specific profiles. (2025, September 30). PMC.

- Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Pharmaguideline.

- Trazodone-impurities. Pharmaffiliates.

- Pai, N. R., et al. (2010). Development and validation of liquid chromatogrphic method for Trazodone hydrochloride. Journal of Chemical and Pharmaceutical Research, 2(2), 478-488.

- Analytical method validation: A brief review. ResearchGate.

- Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. (2024, November 21). Metabolic Solutions.

- Development and validation of liquid chromatogrphic method for Trazodone hydrochloride. Journal of Chemical and Pharmaceutical Research.

- An improved process for the preparation of trazodone and hydrochloride salt thereof. (2015, July 30). Google Patents.

- Trazodone Pharmacokinetics. ClinPGx.

- ICH Manufacturing Impurities Guideline Goes to FDA, EMA, MHLW for Consideration. (2013, February 7). RAPS.

- Development of a Novel Analytical Method for Determining Trazodone in Human Plasma by Liquid Chromatography Coupled With Mass Spectrometry... Semantic Scholar.

- CONFIRMATION OF TRAZODONE BY LIQUID CHROMATOGRAPHY- MASS SPECTROMETRY. (2020, May 16). Washington State Patrol.

- Ravi Prakash PVDLS, et al. (2013, February 25). Validated HPLC-MS/MS Method for Determination of Trazodone in Human Plasma. SciSpace.

- Trazodone EP Impurity E (HCl). Veeprho Pharmaceuticals.

- Rotzinger, S., et al. (2018, June 2). TRAZODONE IS METABOLIZED TO m-CHLOROPHENYLPIPERAZINE BY CYP3A4 FROM HUMAN SOURCES. Drug Metabolism and Disposition.

- Advances in Impurity Profiling of Pharmaceutical Formulations. (2024, December 26). Biomedical Journal of Scientific & Technical Research.

- The Value of Deuterated Internal Standards. (2017, August 30). KCAS Bio.

- Impurity Profiling and Characterization for Generic Project Submission to USFDA. (2024, September 8). ResolveMass Laboratories Inc.

- Quality: impurities. European Medicines Agency (EMA).

- Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? (2017, January 1). PubMed.

- The Indispensable Role of Deuterated Internal Standards in Bioanalysis: A Technical Guide. (2025). Benchchem.

- Deuterated internal standards and bioanalysis. AptoChem.

- Trazodone Hydrochloride. (2015, February 1). USP-NF.

- Guidance for Industry - Q3A Impurities in New Drug Substances. FDA.

- Trazodone hydrochloride impurity standard British Pharmacopoeia (BP) Reference Standard. Sigma-Aldrich.

- Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy. (2025, June 30). Benchchem.

- Clinical Application and Synthesis Methods of Deuterated Drugs. PubMed.

- Trazodone-d6 hydrochloride (AF-1161-d6). MedChemExpress.

- Microwave-Assisted Synthesis of Trazodone and Its Derivatives as New 5-HT1A Ligands: Binding and Docking Studies. (2019, April 23). PMC - PubMed Central.

Sources

- 1. biomedres.us [biomedres.us]

- 2. synthinkchemicals.com [synthinkchemicals.com]

- 3. raps.org [raps.org]

- 4. resolvemass.ca [resolvemass.ca]

- 5. Quality: impurities | European Medicines Agency (EMA) [ema.europa.eu]

- 6. fda.gov [fda.gov]

- 7. benchchem.com [benchchem.com]

- 8. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 9. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 10. scispace.com [scispace.com]

- 11. resolvemass.ca [resolvemass.ca]

- 12. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. resolvemass.ca [resolvemass.ca]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. texilajournal.com [texilajournal.com]

- 17. Characterization of trazodone metabolic pathways and species-specific profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ClinPGx [clinpgx.org]

- 19. dl.icdst.org [dl.icdst.org]

- 20. Application of the UHPLC method for separation and characterization of major photolytic degradation products of trazodone by LC-MS and NMR - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 21. Trace level quantification of 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine HCl genotoxic impurity in trazodone using LC–MS/MS - Arabian Journal of Chemistry [arabjchem.org]

- 22. pharmaffiliates.com [pharmaffiliates.com]

- 23. veeprho.com [veeprho.com]

- 24. wsp.wa.gov [wsp.wa.gov]

- 25. medchemexpress.com [medchemexpress.com]

- 26. Microwave-Assisted Synthesis of Trazodone and Its Derivatives as New 5-HT1A Ligands: Binding and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 27. jocpr.com [jocpr.com]

- 28. jocpr.com [jocpr.com]

- 29. scispace.com [scispace.com]

- 30. particle.dk [particle.dk]

- 31. Analytical Method Validation (AMV) in Pharmaceuticals | Pharmaguideline [pharmaguideline.com]

- 32. wjarr.com [wjarr.com]

- 33. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]

- 34. sps.nhs.uk [sps.nhs.uk]

- 35. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Comparative Analysis of Trazodone-d6 and 3,4-Dichloro Trazodone-d6

Executive Summary

In pharmaceutical bioanalysis and quality control, the distinction between an Active Pharmaceutical Ingredient (API) internal standard and an impurity internal standard is critical for regulatory compliance and data integrity. This guide delineates the technical, structural, and functional differences between Trazodone-d6 and 3,4-Dichloro Trazodone-d6 .

While both are deuterated isotopologues used in LC-MS/MS workflows, they serve mutually exclusive roles:

-

Trazodone-d6 is the stable isotope-labeled internal standard (SIL-IS) for Trazodone (API).

-

3,4-Dichloro Trazodone-d6 is the SIL-IS specifically designed for quantifying Trazodone Impurity J (3,4-Dichloro Trazodone), a process-related impurity arising from starting material contamination.

Chemical Identity and Structural Divergence

The primary difference lies in the chlorination pattern of the phenylpiperazine moiety. This structural variation dictates their molecular weight, isotopic distribution in mass spectrometry, and retention behavior.

Comparative Physicochemical Profile[1]

| Feature | Trazodone-d6 | 3,4-Dichloro Trazodone-d6 |

| Target Analyte | Trazodone (API) | Trazodone Impurity J (EP/BP) |

| Chemical Name | 2-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl-d6}-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one | 2-{3-[4-(3,4-dichlorophenyl)piperazin-1-yl]propyl-d6}-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one |

| CAS Number | 1181578-71-1 (HCl salt) | 1794892-17-3 (HCl salt) |

| Molecular Formula | C₁₉H₁₆D₆ClN₅O | C₁₉H₁₅D₆Cl₂N₅O |

| Monoisotopic Mass | ~377.2 Da | ~411.2 Da |

| Chlorine Atoms | 1 (Meta-position) | 2 (Meta- and Para-positions) |

| Isotopic Pattern | M and M+2 (3:1 ratio) | M, M+2, M+4 (9:6:1 ratio) |

Structural Visualization (Graphviz)

The following diagram illustrates the structural relationship and the synthesis origin of the impurity, highlighting why a specific internal standard is required.

Figure 1: Synthesis pathway showing the origin of the 3,4-dichloro analog. The d6-label is typically introduced via the propyl linker to ensure metabolic stability.

Mass Spectrometry & Analytical Logic

For researchers developing LC-MS/MS methods, the distinction in mass spectra is the most reliable identification method.

Chlorine Isotope Clusters

-

Trazodone-d6 (1-Cl): Exhibits a characteristic 3:1 intensity ratio between the molecular ion (

) and the ( -

3,4-Dichloro Trazodone-d6 (2-Cl): Exhibits a distinct pattern. The presence of two chlorine atoms creates a triad of peaks (

,

MRM Transitions (Example)

When setting up Multiple Reaction Monitoring (MRM), the precursor ions differ significantly.

| Compound | Precursor Ion (m/z) | Product Ion (Quant) | Product Ion (Qual) |

| Trazodone-d6 | 378.2 [M+H]⁺ | 150.1 (Piperazine fragment) | 182.1 |

| 3,4-Dichloro Trazodone-d6 | 412.2 [M+H]⁺ | 184.1 (Dichlorophenyl-piperazine) | 216.1 |

Note: Exact transitions must be optimized on your specific instrument. The product ions often correspond to the phenylpiperazine moiety, which carries the chlorine substitution.

Application Protocols

When to use Trazodone-d6

Use this standard for Bioanalysis (PK/PD) and Therapeutic Drug Monitoring (TDM) .

-

Objective: Quantify the active drug in plasma or serum.

-

Concentration Range: Typically ng/mL to µg/mL.

-

Protocol Insight: Trazodone-d6 corrects for matrix effects and recovery losses of the API. It is not suitable for quantifying the 3,4-dichloro impurity because the retention times and ionization efficiencies differ.

When to use 3,4-Dichloro Trazodone-d6

Use this standard for Impurity Profiling and Batch Release Testing .

-

Objective: Quantify "Impurity J" in the drug substance or product.

-

Concentration Range: Trace levels (< 0.15% per ICH Q3A/B).

-

Protocol Insight: Regulatory guidelines (ICH M7/Q3A) require precise quantification of impurities. Using the exact deuterated analog (3,4-Dichloro Trazodone-d6) provides the highest accuracy for this specific impurity, compensating for its specific suppression/enhancement effects which may differ from the API.

Analytical Workflow Logic

Figure 2: Decision tree for selecting the correct internal standard based on the analytical target.

Synthesis & Causality

The existence of 3,4-Dichloro Trazodone is directly linked to the quality of the starting material 1-(3-chlorophenyl)piperazine .

-

Origin: Industrial synthesis of 1-(3-chlorophenyl)piperazine often involves the reaction of m-chloroaniline with bis(2-chloroethyl)amine.

-

Contamination: If the starting m-chloroaniline contains traces of 3,4-dichloroaniline, the resulting piperazine will contain 1-(3,4-dichlorophenyl)piperazine .

-

Result: During the final coupling with the triazolopyridinone moiety, this contaminant reacts to form 3,4-Dichloro Trazodone (Impurity J).

Therefore, 3,4-Dichloro Trazodone-d6 is manufactured intentionally (using deuterated linkers and the dichloro-piperazine) to serve as a "molecular ruler" for this specific synthesis defect.

References

-

European Directorate for the Quality of Medicines (EDQM). Trazodone Hydrochloride: Impurity J. European Pharmacopoeia (Ph.[1] Eur.). Available at: [Link]

-

National Center for Biotechnology Information (NCBI). 3,4-Dichloro Trazodone Hydrochloride (Compound Summary). PubChem. Available at: [Link]

Sources

An In-depth Technical Guide to the Pharmacokinetic Applications of Trazodone-d6

This guide provides a comprehensive overview of the application of the stable isotope-labeled internal standard, Trazodone-d6, in the pharmacokinetic analysis of the antidepressant drug, Trazodone. It is intended for researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Internal Standards in Pharmacokinetics

In the realm of drug development, a thorough understanding of a drug's pharmacokinetics (PK)—how the body absorbs, distributes, metabolizes, and excretes a compound—is paramount.[1] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for quantifying drugs and their metabolites in biological matrices due to its high sensitivity and selectivity.[2][3] However, the accuracy of LC-MS/MS data can be compromised by variability during sample preparation and analysis, including matrix effects where co-eluting substances from the biological sample can suppress or enhance the ionization of the target analyte.[1][4]

To counteract these variabilities, a suitable internal standard (IS) is indispensable.[4] An ideal IS is a compound with physicochemical properties nearly identical to the analyte of interest.[5][6] Stable isotope-labeled (SIL) compounds, where one or more atoms are replaced with their heavier, non-radioactive isotopes (e.g., deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N)), are considered the "gold standard" for internal standards in LC-MS/MS bioanalysis.[5][6] They co-elute with the analyte and experience the same matrix effects, allowing for accurate correction and reliable quantification.[1][7]

Trazodone-d6, a deuterated form of the antidepressant Trazodone, serves as an exemplary SIL internal standard for the pharmacokinetic evaluation of Trazodone.[8][9]

Trazodone: An Overview of its Pharmacology and Metabolism

Trazodone is a serotonin antagonist and reuptake inhibitor (SARI) used for the treatment of major depressive disorder, anxiety disorders, and insomnia.[10][11] It is administered orally and is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme.[11][12][13] The major active metabolite is m-chlorophenylpiperazine (m-CPP).[10][11][12] Other enzymes like CYP2D6 and CYP1A2 are also involved in its metabolism.[10][13] Trazodone is primarily excreted in the urine.[10][11] The elimination half-life of Trazodone is biphasic, with an initial phase of 3-6 hours and a terminal phase of 5-9 hours.[11][12][14]

Trazodone Metabolism Pathway

The metabolic conversion of Trazodone is a critical aspect of its pharmacokinetic profile. The following diagram illustrates the primary metabolic pathway.

Caption: Primary metabolic pathway of Trazodone.

Physicochemical Properties of Trazodone-d6

Trazodone-d6 is a deuterated analog of Trazodone, where six hydrogen atoms have been replaced by deuterium. This isotopic substitution results in a higher molecular weight while maintaining nearly identical chemical properties to the parent compound.

| Property | Trazodone | 3,4-Dichloro Trazodone-d6 hydrochloride |

| IUPAC Name | 2-{3-[4-(3-Chlorophenyl)piperazin-1-yl]propyl}[2][10][15]triazolo[4,3-a]pyridin-3(2H)-one | 2-{3-propyl}-2H,3H-[2][10][15]triazolo[4,3-a]pyridin-3-one hydrochloride[16] |

| CAS Number | 19794-93-5[10] | 1794892-17-3[16] |

| Molecular Formula | C₁₉H₂₂ClN₅O | C₁₉H₁₆D₆Cl₃N₅O[17] |

| Molecular Weight | 371.86 g/mol | 448.81 g/mol [16][17] |

Note: The compound "3,4-Dichloro Trazodone-d6" appears to be a distinct, dichlorinated, and deuterated analog of Trazodone.[16][17][18][19] For the purpose of a standard pharmacokinetic study of Trazodone, "Trazodone-d6" (CAS Number: 1181578-71-1) is the more appropriate internal standard.[8][9] This guide will proceed with the methodology for Trazodone-d6.

Experimental Protocol for a Pharmacokinetic Study

The following is a detailed, step-by-step methodology for a typical pharmacokinetic study of Trazodone in human plasma using Trazodone-d6 as an internal standard, followed by LC-MS/MS analysis. This protocol is designed to be a self-validating system, adhering to the principles of bioanalytical method validation as outlined by the FDA.[2][15][20][21]

Sample Preparation: Protein Precipitation

Protein precipitation is a common and effective method for extracting Trazodone from plasma samples.[22][23]

-

Thaw Plasma Samples: Thaw frozen human plasma samples (collected from study subjects at various time points) at room temperature.

-

Aliquoting: Aliquot 100 µL of each plasma sample into a clean microcentrifuge tube.

-

Internal Standard Spiking: Add 10 µL of Trazodone-d6 working solution (e.g., 100 ng/mL in methanol) to each plasma sample, except for the blank plasma samples.

-

Protein Precipitation: Add 300 µL of cold acetonitrile to each tube.

-

Vortexing: Vortex each tube for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifugation: Centrifuge the tubes at 10,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a new set of tubes.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.

-

Injection: Inject a portion of the reconstituted sample (e.g., 10 µL) into the LC-MS/MS system.

LC-MS/MS Analysis

The following are typical parameters for the LC-MS/MS analysis of Trazodone and Trazodone-d6.

| Parameter | Setting |

| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |

| Column | C18 column (e.g., 100 mm x 4.6 mm, 3.5 µm)[3] |

| Mobile Phase | A gradient of 5 mM ammonium acetate in water and acetonitrile is commonly used.[3] |

| Flow Rate | 0.8 mL/min (with a split to the MS source)[3] |

| Column Temperature | 40°C[3] |

| Injection Volume | 10 µL[3] |

| Mass Spectrometer | Triple quadrupole mass spectrometer |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

MRM Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Trazodone | 372.2 | 176.1 |

| Trazodone-d6 | 378.2 | 182.1 |

Experimental Workflow Diagram

Caption: Workflow for a Trazodone pharmacokinetic study.

Bioanalytical Method Validation

A bioanalytical method must be rigorously validated to ensure its reliability for regulatory submissions.[2][15] The validation process, guided by FDA and other regulatory agencies, assesses the following parameters:[2][15][20][21][24]

-

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

-

Accuracy: The closeness of the measured concentration to the true concentration.

-

Precision: The degree of agreement among individual measurements when the procedure is applied repeatedly to multiple aliquots of a single homogeneous volume.

-

Calibration Curve: The relationship between the instrument response and the known concentration of the analyte. A linear range for Trazodone in human plasma is typically established, for instance, from 5 to 3000 ng/mL.[22][23][25]

-

Recovery: The efficiency of the extraction procedure.

-

Matrix Effect: The influence of co-eluting, interfering substances on the ionization of the analyte.

-

Stability: The chemical stability of the analyte in the biological matrix under different storage and processing conditions.

Potential Challenges and Troubleshooting

-

Matrix Effects: Despite the use of a SIL-IS, significant matrix effects can still pose a challenge. Optimizing the chromatographic separation to move the analyte peak away from regions of high matrix interference is crucial.

-

Metabolite Interference: The active metabolite, m-CPP, should be chromatographically resolved from Trazodone to prevent any potential interference.

-

Stability of the Deuterium Label: The deuterium labels on Trazodone-d6 should be positioned on non-exchangeable sites to prevent their loss during sample processing and analysis.[5]

Conclusion

The use of Trazodone-d6 as a stable isotope-labeled internal standard is a robust and reliable approach for the quantitative analysis of Trazodone in biological matrices for pharmacokinetic studies. This method, when properly validated according to regulatory guidelines, provides the high-quality data necessary for successful drug development and regulatory submissions. The principles and protocols outlined in this guide offer a solid foundation for researchers and scientists working in this field.

References

-

Trazodone - Wikipedia. [Link]

-

Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). ResolveMass Laboratories Inc. [Link]

-

FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025, February 6). BioAgilytix. [Link]

-

FDA announces final guidance for 'Bioanalytical Method validation,' now available. (2018, May 25). Bioanalysis Zone. [Link]

-

Trazodone: Pharmacokinetics & Mechanism of Action. Study.com. [Link]

-

trazodone HCl. (2009, September 29). Zydus Pharmaceuticals. [Link]

-

Trazodone - StatPearls - NCBI Bookshelf. (2024, February 29). National Center for Biotechnology Information. [Link]

-

GUIDANCE FOR INDUSTRY: Bioanalytical Method Validation. (2001, May). U.S. Food and Drug Administration. [Link]

-

Characterization of trazodone metabolic pathways and species-specific profiles. (2025, September 29). Frontiers in Pharmacology. [Link]

-

Bioanalytical Method Validation Guidance for Industry. (2020, April 29). U.S. Food and Drug Administration. [Link]

-

CONFIRMATION OF TRAZODONE BY LIQUID CHROMATOGRAPHY- MASS SPECTROMETRY. (2020, May 16). Washington State Patrol. [Link]

-

A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. (2014, October 1). National Center for Biotechnology Information. [Link]

-

LC-MS/MS determination of trazodone in human plasma and its pharmacokinetic study in healthy Chinese. (2025, May 15). PubMed. [Link]

-

Trace level quantification of 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine HCl genotoxic impurity in trazodone using LC–MS/MS. (2014, November 1). ScienceDirect. [Link]

-

LC-MS/MS determination of trazodone in human plasma and its pharmacokinetic study in healthy Chinese. ResearchGate. [Link]

-

Development of a Novel Analytical Method for Determining Trazodone in Human Plasma by Liquid Chromatography Coupled With Mass Spectrometry Coupled With Automatic 2-Dimensional Liquid Chromatograph-Mass Spectrometer Coupler 9500 and Its Application to Therapeutic Drug Monitoring. (2022, June 1). PubMed. [Link]

-

3,4-Dichloro Trazodone Hydrochloride. PubChem. [Link]

-

3,4-Dichloro Trazodone-d6 Hydrochloride. Pharmaffiliates. [Link]

-

3,4-Dichloro Trazodone (HCl Salt). Veeprho. [Link]

-

Pharmacokinetics of Trazodone and Its Major Metabolite M-Chlorophenylpiperazine in Plasma and Brain of Rats. (1999, January 1). MUSC. [Link]

-

Pharmacokinetics of single oral dose trazodone: a randomized, two-period, cross-over trial in healthy, adult, human volunteers under fed condition. (2015, October 2). National Center for Biotechnology Information. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. resolvemass.ca [resolvemass.ca]

- 3. Trace level quantification of 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine HCl genotoxic impurity in trazodone using LC–MS/MS - Arabian Journal of Chemistry [arabjchem.org]

- 4. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 5. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 6. synoligo.com [synoligo.com]

- 7. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. caymanchem.com [caymanchem.com]

- 9. Pharmacokinetics of single oral dose trazodone: a randomized, two-period, cross-over trial in healthy, adult, human volunteers under fed condition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Trazodone - Wikipedia [en.wikipedia.org]

- 11. Trazodone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. study.com [study.com]

- 13. Frontiers | Characterization of trazodone metabolic pathways and species-specific profiles [frontiersin.org]

- 14. pdf.hres.ca [pdf.hres.ca]

- 15. bioanalysis-zone.com [bioanalysis-zone.com]

- 16. xcessbio.com [xcessbio.com]

- 17. pharmaffiliates.com [pharmaffiliates.com]

- 18. 3,4-Dichloro Trazodone Hydrochloride | C19H22Cl3N5O | CID 71315996 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. veeprho.com [veeprho.com]

- 20. moh.gov.bw [moh.gov.bw]

- 21. fda.gov [fda.gov]

- 22. LC-MS/MS determination of trazodone in human plasma and its pharmacokinetic study in healthy Chinese - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Development of a Novel Analytical Method for Determining Trazodone in Human Plasma by Liquid Chromatography Coupled With Mass Spectrometry Coupled With Automatic 2-Dimensional Liquid Chromatograph-Mass Spectrometer Coupler 9500 and Its Application to Therapeutic Drug Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. labs.iqvia.com [labs.iqvia.com]

- 25. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to the Identification of Trazodone's Chlorinated Metabolites Using Stable Isotope Labeling

Abstract

The biotransformation of the antidepressant Trazodone is complex, involving multiple cytochrome P450 (CYP) isoforms and leading to numerous metabolites, including the pharmacologically active m-chlorophenylpiperazine (m-CPP).[1][2] Identifying and structurally characterizing these metabolites, particularly those retaining the chlorine atom, is crucial for a comprehensive understanding of the drug's efficacy, safety profile, and potential for drug-drug interactions. This technical guide provides a robust framework for employing stable isotope labeling (SIL) in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) to unambiguously identify Trazodone's chlorinated metabolites. We will delve into the strategic rationale for SIL, detailed experimental protocols from labeled compound synthesis to data analysis, and the interpretation of mass spectrometric data to elucidate metabolic pathways with high confidence.

The Rationale: Why Stable Isotope Labeling is a Superior Strategy

In drug metabolism studies, a primary challenge is distinguishing true drug-related metabolites from endogenous matrix components, especially at low concentrations.[3] Stable isotope labeling offers a definitive solution. By introducing a known mass shift (e.g., +4 Da for a D₄ label), we can create a unique isotopic signature.[4]

The core principle is the co-administration or co-incubation of a 1:1 mixture of the unlabeled (native) drug and its stable isotope-labeled counterpart. Any authentic metabolite will appear in the mass spectrometer as a characteristic "doublet" of peaks separated by the mass difference of the label.[5] This approach provides several distinct advantages:

-

Unambiguous Identification: The presence of the isotopic doublet is a definitive confirmation that a detected signal originates from the parent drug, effectively eliminating false positives from matrix interference.[3]

-

Elucidation of Fragmentation: By comparing the MS/MS fragmentation patterns of the light and heavy versions of a metabolite, one can pinpoint the location of the metabolic modification. Fragments retaining the label will show the mass shift, while those that have lost the labeled portion of themolecule will not.[4]

-

Improved Quantitation: A stable isotope-labeled version of the parent drug or a key metabolite serves as the ideal internal standard for quantitative analysis, as it co-elutes and experiences similar matrix effects and ionization suppression as the analyte.[3]

-

Confirmation of Halogen Retention: For Trazodone, a key question is which metabolites retain the chlorine atom. The characteristic ³⁵Cl/³⁷Cl isotopic pattern (approx. 3:1 ratio) will be present in the mass spectrum of both peaks of the stable isotope doublet, confirming the metabolite is chlorinated.[6]

Experimental Design and Workflow

A successful study begins with a well-conceived experimental plan. The workflow involves the synthesis of the labeled compound, incubation in a metabolically active system, sample preparation, and finally, instrumental analysis.

Caption: High-level workflow from labeled compound synthesis to metabolic pathway mapping.

Synthesis of Isotopically Labeled Trazodone

The choice of isotope and position is critical. Deuterium (D) is commonly used. A D₄-Trazodone has been successfully used in bioavailability studies, demonstrating no significant kinetic isotope effect, making it an excellent tracer.[7][8] The synthesis should place the labels on a part of the molecule not expected to be labile or immediately cleaved during primary metabolism.

While specific synthesis schemes are proprietary, a general approach can be adapted from known Trazodone synthesis routes, using deuterated starting materials.[9][10] For example, a deuterated version of a precursor like 1-(3-chlorophenyl)piperazine could be used.

In Vitro Metabolism Protocol

In vitro systems like human liver microsomes (HLMs) are ideal for generating metabolites as they are rich in CYP enzymes.[11][12]

Step-by-Step Protocol:

-

Prepare Reagents:

-

Phosphate Buffer: 0.1 M Potassium Phosphate, pH 7.4.

-

Trazodone Stock: Prepare a 10 mM stock solution of the 1:1 unlabeled/D₄-Trazodone mixture in methanol.

-

HLM Suspension: Thaw pooled human liver microsomes on ice and dilute to a final concentration of 0.6 mg/mL in phosphate buffer.[1]

-

Cofactor Solution (NADPH): Prepare a fresh 10 mM solution of NADPH in phosphate buffer.

-

Trapping Agent (Optional): To capture reactive metabolites, prepare a 100 mM solution of glutathione (GSH) in phosphate buffer.[13]

-

Quenching Solution: Ice-cold acetonitrile.

-

-

Incubation:

-

In a microcentrifuge tube, combine 480 µL of the HLM suspension with 5 µL of the Trazodone stock solution (final Trazodone concentration: ~100 µM). If using, add 5 µL of GSH solution.

-

Pre-incubate the mixture for 5 minutes at 37°C with gentle shaking.

-

Initiate the metabolic reaction by adding 10 µL of the NADPH cofactor solution (final concentration: ~200 µM).[1]

-

Incubate at 37°C for 40-60 minutes.

-

-

Reaction Termination:

-

Stop the reaction by adding 1 mL of ice-cold acetonitrile (a 2:1 ratio of acetonitrile to incubation volume).[1]

-

Vortex thoroughly to ensure complete protein precipitation.

-

Centrifuge at >12,000 x g for 10 minutes to pellet the precipitated protein.

-

-

Sample Preparation for LC-MS/MS:

-

Carefully transfer the supernatant to a new tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

-

Transfer to an autosampler vial for analysis.[14]

-

LC-MS/MS Analysis and Data Interpretation

Liquid chromatography coupled with tandem mass spectrometry is the cornerstone of modern metabolite identification.[15][16]

Instrumental Parameters

A typical setup involves a high-resolution mass spectrometer (like an Orbitrap or Q-TOF) for accurate mass measurements, which is crucial for determining elemental compositions.

| Parameter | Typical Setting | Rationale |

| LC Column | C18 Reversed-Phase (e.g., 100 x 2.1 mm, <3 µm) | Provides good retention and separation for Trazodone and its range of metabolites.[17] |

| Mobile Phase A | Water + 0.1% Formic Acid | Promotes positive ionization.[1] |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Elutes compounds from the reversed-phase column.[1] |

| Gradient | 5% B to 95% B over 15-20 minutes | Ensures separation of early-eluting polar metabolites from the more lipophilic parent drug. |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | Trazodone and its metabolites contain basic nitrogen atoms that are readily protonated.[18] |

| Acquisition Mode | Data-Dependent Acquisition (DDA): Full scan MS followed by MS/MS of the top N most intense ions. | Allows for untargeted discovery of all potential metabolites and collection of their fragmentation spectra. |

| Collision Energy | Ramped or stepped (e.g., 15, 30, 45 eV) | Generates a rich fragmentation pattern for structural elucidation. |

Data Analysis: Finding the Doublets

The primary analysis step is to search the full scan MS data for the signature isotopic doublets.

-

Calculate Expected Masses: Trazodone has a monoisotopic mass of approximately 371.15 Da ([M+H]⁺ at m/z 372.16).[6] For a D₄-labeled analog, the expected [M+H]⁺ would be at m/z 376.18. The mass difference is ~4.025 Da.

-

Predict Metabolite Masses: Common metabolic transformations include oxidation (+15.99 Da), hydroxylation (+15.99 Da), N-dealkylation, or combinations thereof. For each predicted metabolite, calculate the expected m/z for both the light and heavy forms.

-

Automated Searching: Use metabolite identification software to perform an automated search for paired peaks separated by the specific mass difference of the label (e.g., 4.025 Da) across the entire chromatogram.

Sources

- 1. Characterization of trazodone metabolic pathways and species-specific profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Trazodone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Isotopic labeling of metabolites in drug discovery applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Comparative bioavailability of trazodone formulations using stable isotope methodology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Comparative bioavailability of trazodone formulations using stable isotope methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. WO2015110883A1 - An improved process for the preparation of trazodone and hydrochloride salt thereof - Google Patents [patents.google.com]

- 10. The biggest source of information for doctors – pr... | proLékaře.cz [prolekare.cz]

- 11. researchgate.net [researchgate.net]

- 12. ClinPGx [clinpgx.org]

- 13. Detection of novel reactive metabolites of trazodone: evidence for CYP2D6-mediated bioactivation of m-chlorophenylpiperazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. wsp.wa.gov [wsp.wa.gov]

- 15. Analytical strategies for identifying drug metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Analysis Of Drug Metabolites in Biological Samples: Techniques And Applications - Blogs - News [alwsci.com]

- 17. High throughput and sensitive determination of trazodone and its primary metabolite, m-chlorophenylpiperazine, in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. scispace.com [scispace.com]

Introduction: The Rationale for Deuterating 3,4-Dichloro Trazodone

An In-Depth Technical Guide to the Synthesis of Deuterated 3,4-Dichloro Trazodone

Trazodone is a widely prescribed antidepressant of the Serotonin Antagonist and Reuptake Inhibitor (SARI) class, known for its efficacy in treating major depressive disorder.[1] Its chemical structure features a triazolopyridine core linked via a propyl chain to an arylpiperazine moiety.[2] The 3,4-dichloro analogue of Trazodone is a related compound of significant interest in pharmaceutical research, often studied as a metabolite, impurity, or a derivative with potentially distinct pharmacological properties.[3]

The strategic replacement of hydrogen atoms with their stable heavy isotope, deuterium (²H or D), has emerged as a powerful tool in drug development.[4] This modification, known as deuteration, can significantly alter a drug's metabolic profile due to the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes.[4] Consequently, deuteration at metabolically vulnerable sites can lead to reduced metabolic clearance, a longer plasma half-life, and potentially improved pharmacokinetic and pharmacodynamic properties.[5]

This guide provides a comprehensive overview of scientifically-grounded synthetic pathways for preparing deuterated 3,4-dichloro Trazodone, intended for researchers in medicinal chemistry and drug development. We will explore multiple strategies for incorporating deuterium, explain the chemical reasoning behind procedural choices, and provide detailed protocols and characterization frameworks.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical retrosynthetic analysis of deuterated 3,4-dichloro Trazodone reveals three primary synthons. The central disconnection strategy involves breaking the two C-N bonds formed during the final coupling steps. This approach allows for the incorporation of deuterium into any of the three key building blocks.

Caption: Retrosynthetic analysis of deuterated 3,4-dichloro Trazodone.

This analysis identifies three key building blocks:

-

Synthon A: The heterocyclic core,[5][6][7]triazolo[4,3-a]pyridin-3(2H)-one.

-

Synthon B: A deuterated three-carbon propyl linker, typically bifunctionalized with leaving groups.

-

Synthon C: The arylpiperazine moiety, 1-(3,4-dichlorophenyl)piperazine.

The following sections will detail forward syntheses based on assembling these synthons, with a focus on different strategies for introducing the deuterium label.

Synthetic Pathways and Methodologies

The most common and efficient syntheses of Trazodone and its analogues involve the alkylation of the triazolopyridinone core with a pre-functionalized arylpiperazine-propyl chain, or a sequential coupling of the three components.[8][9] We will explore several deuteration strategies within this framework.

Pathway 1: Assembly with a Pre-Deuterated Propyl Linker (Propyl-d₆)

This is arguably the most straightforward and controlled method for producing 3,4-dichloro Trazodone-d₆, where the entire propyl chain is deuterated. The strategy relies on the initial synthesis of a deuterated C3 linker, such as 1-bromo-3-chloropropane-d₆, which is then used to couple the arylpiperazine and triazolopyridinone fragments.

The overall workflow for this pathway is illustrated below:

Sources

- 1. tdcommons.org [tdcommons.org]

- 2. Trazodone | C19H22ClN5O | CID 5533 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. veeprho.com [veeprho.com]

- 4. Clinical Application and Synthesis Methods of Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. SYNTHESIS AND APPLICATIONS OF DEUTERIUM LABELLED PIPERAZINE TYPE PHENOTHIAZINES [harvest.usask.ca]

- 7. researchgate.net [researchgate.net]

- 8. WO2015110883A1 - An improved process for the preparation of trazodone and hydrochloride salt thereof - Google Patents [patents.google.com]

- 9. Microwave-Assisted Synthesis of Trazodone and Its Derivatives as New 5-HT1A Ligands: Binding and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

Advanced Forensic Impurity Profiling: The Role of 3,4-Dichloro Trazodone-d6

Executive Summary

In the high-stakes arena of forensic toxicology and pharmaceutical forensics, the identification of a parent drug is often insufficient. The "fingerprint" of a synthesis pathway—revealed through specific impurities—provides critical intelligence regarding illicit manufacturing sources, counterfeit detection, and batch-to-batch correlation.

3,4-Dichloro Trazodone-d6 (3,4-DCT-d6) serves a specialized but vital role as a stable isotope-labeled internal standard (SIL-IS). It is not merely a surrogate for Trazodone; it is the metrological anchor for quantifying 3,4-Dichloro Trazodone , a specific process-related impurity found in Trazodone samples synthesized via non-standard or low-grade precursors (specifically 3,4-dichlorophenylpiperazine).

This guide details the mechanistic application of 3,4-DCT-d6 in UHPLC-MS/MS workflows, establishing a self-validating protocol for source profiling in forensic investigations.

Chemical Identity and Forensic Significance[1][2][3][4]

The Target Analyte: 3,4-Dichloro Trazodone